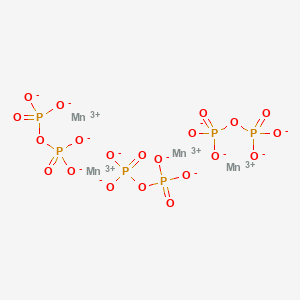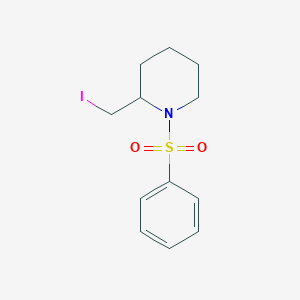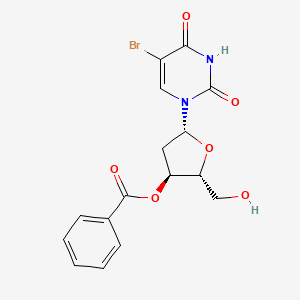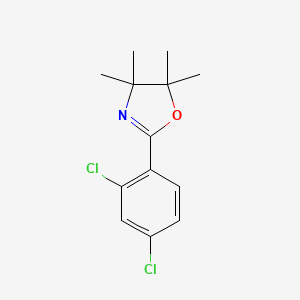
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetramethyl-substituted oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable precursor that provides the tetramethyl-substituted oxazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted phenyl derivatives .
科学的研究の応用
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different functional properties.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A compound used in the synthesis of herbicides.
Uniqueness
Its tetramethyl-substituted oxazole ring differentiates it from other similar compounds, providing unique properties that are valuable in various research and industrial contexts .
特性
CAS番号 |
63545-76-6 |
|---|---|
分子式 |
C13H15Cl2NO |
分子量 |
272.17 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3-oxazole |
InChI |
InChI=1S/C13H15Cl2NO/c1-12(2)13(3,4)17-11(16-12)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
InChIキー |
YKKKIAVDMNPWHZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


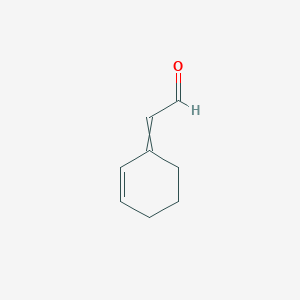
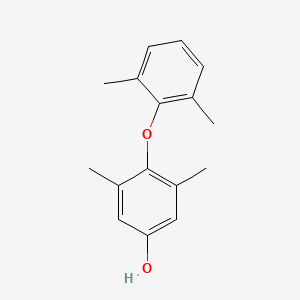
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
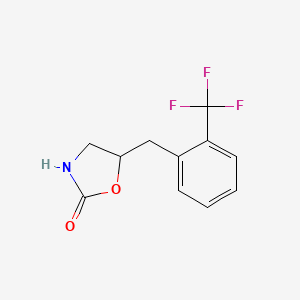
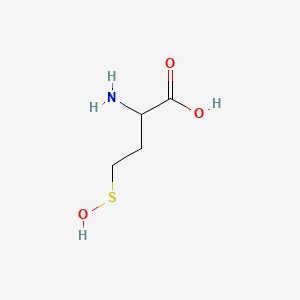
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
